molecular formula C21H15N5 B5800446 2-[3-phenyl-5-(4-pyridinyl)-1H-pyrazol-4-yl]-1H-benzimidazole

2-[3-phenyl-5-(4-pyridinyl)-1H-pyrazol-4-yl]-1H-benzimidazole

Cat. No. B5800446
M. Wt: 337.4 g/mol
InChI Key: WTULYOVOZITKLI-UHFFFAOYSA-N
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Description

2-[3-phenyl-5-(4-pyridinyl)-1H-pyrazol-4-yl]-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of 2-[3-phenyl-5-(4-pyridinyl)-1H-pyrazol-4-yl]-1H-benzimidazole is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis. The compound has also been reported to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
2-[3-phenyl-5-(4-pyridinyl)-1H-pyrazol-4-yl]-1H-benzimidazole has been reported to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit activity against bacterial and fungal infections. In addition, it has been reported to have antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[3-phenyl-5-(4-pyridinyl)-1H-pyrazol-4-yl]-1H-benzimidazole in lab experiments is its high yield during synthesis. Another advantage is its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. However, one of the limitations of using this compound in lab experiments is its limited solubility in water.

Future Directions

There are several future directions for research on 2-[3-phenyl-5-(4-pyridinyl)-1H-pyrazol-4-yl]-1H-benzimidazole. One of the future directions is to study its potential as an anticancer agent in vivo. Another future direction is to investigate its potential as an anti-inflammatory agent in animal models. In addition, further research is needed to understand the mechanism of action of this compound and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of 2-[3-phenyl-5-(4-pyridinyl)-1H-pyrazol-4-yl]-1H-benzimidazole has been reported using different methods. One of the commonly used methods is the condensation of 4-(4-pyridyl)-1,3-diaminobenzene with 3-phenyl-1H-pyrazole-4-carbaldehyde in the presence of acetic acid. Another method involves the reaction of 4-(4-pyridyl)-1,3-diaminobenzene with 3-phenyl-1H-pyrazole-4-carboxylic acid in the presence of phosphorus oxychloride. The yield of the product obtained using these methods is reported to be high.

Scientific Research Applications

2-[3-phenyl-5-(4-pyridinyl)-1H-pyrazol-4-yl]-1H-benzimidazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines. The compound has also been studied for its potential as an anti-inflammatory agent. In addition, it has been reported to exhibit activity against bacterial and fungal infections.

properties

IUPAC Name

2-(3-phenyl-5-pyridin-4-yl-1H-pyrazol-4-yl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5/c1-2-6-14(7-3-1)19-18(20(26-25-19)15-10-12-22-13-11-15)21-23-16-8-4-5-9-17(16)24-21/h1-13H,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTULYOVOZITKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2C3=NC4=CC=CC=C4N3)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-phenyl-5-(pyridin-4-yl)-1H-pyrazol-4-yl]-1H-benzimidazole

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